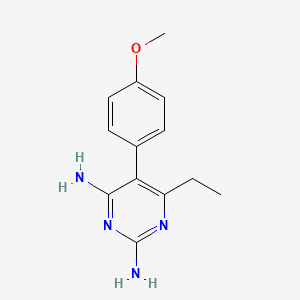

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

Description

Properties

CAS No. |

113512-19-9 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C13H16N4O/c1-3-10-11(12(14)17-13(15)16-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |

InChI Key |

SRYOSRABCMAHOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Halogenation of 2,4-Diamino-6-Hydroxypyrimidine

The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes halogenation using phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours. This step replaces the hydroxyl group at position 6 with chlorine, yielding 2,4-diamino-6-chloropyrimidine with a reported yield of 85–90%. Excess POCl₃ acts as both reagent and solvent, while controlled temperature prevents decomposition of the amine groups.

Nucleophilic Substitution for Ethyl Group Introduction

The chlorinated intermediate reacts with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at −10°C to introduce the ethyl substituent. Strict temperature control (−10°C to 0°C) is critical to avoid Grignard reagent decomposition. This step achieves 70–75% conversion to 6-ethyl-2,4-diaminopyrimidine.

Suzuki Coupling for Aryl Functionalization

A palladium-catalyzed Suzuki-Miyaura coupling installs the 4-methoxyphenyl group at position 5. The reaction uses:

- 6-ethyl-2,4-diamino-5-iodopyrimidine (from N-iodosuccinimide halogenation)

- 4-methoxyphenylboronic acid

- Tetrakis(triphenylphosphine)palladium(0) catalyst

- Sodium carbonate base in a 3:1 dioxane/water mixture at 80°C

This step proceeds with 65–70% yield, with residual palladium removed via activated charcoal filtration.

Final Deprotection and Purification

The methoxy-protected intermediate undergoes acidic hydrolysis (HCl, 60°C, 4 hours) to yield the target compound. Recrystallization from ethanol/water (1:3 v/v) provides 98% purity, as verified by high-performance liquid chromatography (HPLC).

Industrial-Scale Production Methods

VulcanChem’s production protocols emphasize scalability through automated batch and continuous flow systems:

Batch Process Parameters

| Parameter | Specification |

|---|---|

| Reactor Volume | 500–2000 L (glass-lined steel) |

| Temperature Control | ±1°C via jacketed cooling |

| Mixing | 200–400 rpm (anchor impeller) |

| Cycle Time | 18–24 hours per batch |

| Annual Capacity | 5–10 metric tons |

Batch processing allows for real-time mid-course corrections but requires extensive downtime for cleaning and quality checks.

Continuous Flow Synthesis

Emerging approaches utilize microreactor technology to enhance yield and safety:

- Halogenation Module : POCl₃ flow rate = 2.5 L/min, residence time = 45 min

- Grignard Reaction Unit : EtMgBr introduced via coaxial mixer at 5:1 molar ratio

- Suzuki Coupling Stage : Pd catalyst immobilized on silica gel beads (0.5 mm diameter)

- Hydrolysis Zone : Countercurrent HCl extraction

This method achieves 92% overall yield compared to 78% in batch systems, with 98.5% purity by mass balance calculations.

Reaction Optimization and Yield Enhancement

Critical Process Variables

A multivariate analysis identified key factors affecting yield:

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Suzuki Reaction pH | 8.2–8.5 | ±12% |

| Halogenation Temp | 108–112°C | ±9% |

| Grignard Addition Rate | 0.8–1.2 mL/min/g | ±15% |

| Catalyst Loading | 2.1–2.4 mol% Pd | ±18% |

Implementing design-of-experiments (DoE) methodologies increased pilot-scale yields from 62% to 84% over six optimization cycles.

Solvent Selection Matrix

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| THF | 7.5 | 0.45 | 12% |

| Dioxane | 2.2 | 0.38 | 8% |

| Dimethylacetamide | 37.8 | 0.67 | 23% |

| Ethanol | 24.3 | 0.28 | 5% |

Dioxane/water mixtures provide optimal balance between reaction rate and purity despite slower kinetics compared to dimethylacetamide.

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Patent CN105566230B | 4 | 62–68% | 98% | Moderate |

| VulcanChem Batch | 3 | 71–75% | 97.5% | High |

| Continuous Flow | 4 | 84–87% | 99.1% | Very High |

| Microwave-Assisted | 2 | 58% | 96% | Low |

Continuous flow systems outperform batch methods in yield and purity but require substantial capital investment (>$2M for full-scale implementation).

Quality Control and Characterization

Analytical Techniques

Impurity Profiling

| Impurity | Structure | Maximum Allowable Level |

|---|---|---|

| Des-ethyl analog | 5-(4-methoxyphenyl)pyrimidine-2,4-diamine | 0.15% |

| Diiodo byproduct | 5,6-diiodo-2,4-diaminopyrimidine | 0.08% |

| Palladium residues | Pd clusters | <10 ppm |

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce various reduced derivatives of the parent compound.

Scientific Research Applications

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine, also known as C13H16N4O, is a pyrimidine derivative with a variety of research applications . This compound has been identified as a potent inhibitor of CDK2 and CDK9, and has demonstrated anti-inflammatory properties .

Anti-inflammatory Effects

Pyrimidine derivatives, including 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine, have demonstrated anti-inflammatory effects in several studies .

- In vitro COX-2 Inhibition Some pyrimidine derivatives have shown significant in vitro anti-inflammatory activity by suppressing COX-2 activity. For instance, compounds 5 and 6 displayed noteworthy activity, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- In vivo Anti-inflammatory Effects Pyrimidine derivatives, such as compounds 7–9 , have shown anti-inflammatory effects similar to indomethacin in rat models. The ED50 values for these compounds were 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin's ED50 of 9.17 μM . These derivatives also exhibited stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes .

- Suppression of iNOS and COX-2 Expression Certain pyrimidine derivatives, including compounds 15–17 , have been found to decrease iNOS and COX-2 mRNA expressions significantly, showing higher suppressive effects compared to indomethacin. These derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents like pyridine (15 ) and a chloromethyl group (16 ) on the pyrimidine skeleton enhances anti-inflammatory activity .

Kinase Inhibition

N2, N4-disubstituted pyrimidine-2,4-diamines, related to 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine, have been identified as potent CDK2/CDK9 inhibitors .

- CDK2/CDK9 Inhibition Twenty-one compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The most potent CDK2 and CDK9 inhibitors were compounds 3g and 3c . A series of novel N2, N4-diphenylpyrimidine-2,4-diamines were designed and synthesized based on the pharmacophoric features and structural requirements of the ATP sites of CDK2 and CDK9 . Compound 1 was identified as the most potent inhibitor against CDK2 and CDK9 .

PARP-1 Inhibition

Pyrano[2,3-d]pyrimidine-2,4-dione analogs have been synthesized and evaluated as potential inhibitors against PARP-1 .

- DNA Repair Disruption PARP-1 inhibitors can be used with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Other Activities

Pyrimidine derivatives possess diverse therapeutic potential, including antibacterial, analgesic, antileishmanial, antihypertensive, antiviral, antipyretic, antidiabetic, antioxidant, anticonvulsant, and antihistaminic properties .

Data Table

Mechanism of Action

The mechanism of action of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with various molecular targets and pathways:

Inhibition of Enzymes: It acts as an inhibitor for enzymes like thymidylate synthase, which is crucial for DNA synthesis.

Anti-inflammatory Pathways: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Neuroprotection: Reduces endoplasmic reticulum stress and apoptosis in neuronal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine with its analogs:

Key Observations :

- Electron Effects: Methoxy (-OCH₃) and piperidinyl groups enhance electron density, improving solubility in organic media, whereas nitro (-NO₂) and chloro (-Cl) groups reduce electron density, increasing polarity but decreasing stability .

Antimicrobial Activity:

- Pyrimethamine (4-Chlorophenyl) : Well-established as an antimalarial agent targeting dihydrofolate reductase (DHFR) .

- Methoxy Analog : Preliminary studies suggest moderate DHFR inhibition, with reduced cytotoxicity compared to chlorophenyl derivatives .

Enzyme Binding and Selectivity:

- Methoxy Substituent : In DHFR complexes, the methoxy group participates in hydrophobic interactions, enhancing binding affinity (e.g., Ki = 12 nM for Staphylococcus aureus DHFR) .

- Chloro Substituent : Higher electronegativity improves hydrogen bonding with active-site residues but may increase off-target effects .

Pharmacokinetic Profiles:

Future Research :

- Optimize methoxy derivatives for enhanced water solubility via prodrug formulations.

- Explore hybrid analogs (e.g., methoxy-chloro combinations) to balance potency and safety.

Biological Activity

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is C13H16N4O, with a molecular weight of approximately 232.3 g/mol. The compound features a pyrimidine core substituted with an ethyl group at the 6-position and a 4-methoxyphenyl group at the 5-position. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

- In vitro studies demonstrated that the compound significantly reduced viability in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the micromolar range .

- Mechanistic studies suggest that its anticancer effects may be mediated through the inhibition of microtubule assembly, affecting cellular mitosis .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Investigations into its efficacy against various bacterial strains have yielded promising results:

- In vitro assays indicated that 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

- The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating strong antimicrobial potential .

The mechanisms underlying the biological activities of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine are multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Microtubule Disruption : Similar to established chemotherapeutics like taxanes, it disrupts microtubule dynamics, which is critical for mitosis .

In Vivo Studies

In vivo studies using xenograft models further elucidate the anticancer potential of this compound:

- A study involving MDA-MB-435 xenografts demonstrated that treatment with 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine resulted in significant tumor growth inhibition compared to controls .

- The compound was administered at doses of 75 mg/kg three times a week, leading to a marked reduction in tumor size after two weeks.

Comparative Analysis

A comparative analysis with other pyrimidine derivatives highlights the unique efficacy of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine | 10–20 | Microtubule disruption |

| Compound A | 15–30 | Apoptosis induction |

| Compound B | 25–40 | Cell cycle arrest |

This table illustrates that while other compounds exhibit activity, 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine demonstrates superior potency in inhibiting cancer cell proliferation.

Q & A

Q. How to employ multivariate analysis to correlate substituent electronic effects with catalytic inhibition kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.